A Technical Guide to the Solubility Profile of Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate
A Technical Guide to the Solubility Profile of Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Critical Role of Solubility
In the fields of medicinal chemistry and process development, the solubility of a compound dictates its utility. For drug development professionals, solubility in both aqueous and organic media affects absorption, distribution, metabolism, and excretion (ADME) properties. For synthetic chemists, it is paramount for controlling reaction conditions, product purification, and formulation.
Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate is an amino acid ester derivative. Its structure, featuring a tertiary amine, a methyl ester, and a branched alkyl framework, suggests a nuanced solubility profile that balances polar and non-polar characteristics. This guide will first deconstruct the molecule's architecture to predict its solubility and then provide the means to verify these predictions empirically.
Structural Analysis and Predicted Solubility
The principle of "like dissolves like" is the most powerful tool for predicting solubility.[2] A compound's solubility is governed by the intermolecular forces it can form with a solvent. The structure of Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate presents several key features:
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Methyl Ester Group (-C(=O)OCH₃): This group is a polar, aprotic functional group. The carbonyl oxygen can act as a hydrogen bond acceptor. This feature suggests solubility in polar aprotic solvents and some interaction with polar protic solvents.
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Tertiary Amine Group (-N(isopropyl)-): The nitrogen atom has a lone pair of electrons, making it a hydrogen bond acceptor and imparting a degree of polarity. As a tertiary amine, it is basic and can be protonated by acidic solvents, which would dramatically increase polarity and solubility in those specific cases.
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Hydrocarbon Skeleton: The molecule possesses a total of eight carbon atoms arranged in a branched structure (a gem-dimethyl group and an isopropyl group). This significant non-polar, lipophilic character will enhance solubility in non-polar and moderately polar solvents while potentially limiting solubility in highly polar solvents like water.
Based on this analysis, we can predict a qualitative solubility profile. The interplay between the polar functional groups and the non-polar hydrocarbon backbone suggests the compound will be most soluble in solvents of intermediate polarity.
Logical Framework for Solubility Prediction
The following diagram illustrates the decision-making process for predicting the compound's solubility based on its structural features.
Caption: Predictive pathway from molecular features to solubility.
Predicted Solubility in Common Organic Solvents
The following table summarizes the expected solubility based on the structural analysis. This serves as a hypothesis to be tested by the experimental protocol outlined in the next section. For context, solubility profiles of structurally related compounds, such as propan-2-yl 2-methylpropanoate (soluble in most organic solvents) and 2-Amino-2-methyl-1-propanol (soluble in organic solvents), support these predictions.[3][4]
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene | Moderate to High | The C8 hydrocarbon backbone provides significant lipophilic character, favoring interaction with non-polar solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | High | These solvents can engage in dipole-dipole interactions with the ester and amine groups without being hindered by hydrogen bonding networks. The compound's mixed polarity is well-matched. |
| Polar Protic | Methanol, Ethanol | Moderate | The solvent's hydrogen-bonding capability can interact with the ester and amine lone pairs. However, the non-polar bulk may limit high solubility compared to smaller, more polar solutes. |
| Highly Polar | Water | Low to Insoluble | The large non-polar hydrocarbon structure is expected to dominate, leading to unfavorable interactions with the highly structured hydrogen-bonding network of water. |
Experimental Protocol for Solubility Determination
To move from prediction to empirical fact, a rigorous experimental protocol is required. The following method describes the determination of solubility using the isothermal shake-flask method, a gold standard for solubility measurement.
Workflow for Experimental Solubility Determination
Caption: Step-by-step workflow for the shake-flask solubility protocol.
Detailed Step-by-Step Methodology
This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Materials:
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Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate (the solute)
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Selected organic solvents (analytical grade or higher)
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Scintillation vials or other sealable glass containers
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Orbital shaker with temperature control
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Centrifuge
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Calibrated pipettes
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Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
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Volumetric flasks
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Validated analytical instrumentation (e.g., HPLC-UV, GC-MS)
Procedure:
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Preparation of Supersaturated Solutions:
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Add an excess amount of the compound to a vial containing a known volume (e.g., 2 mL) of the selected organic solvent. The visual presence of undissolved solid is essential to confirm that a saturated solution is achieved.[5]
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Causality: Starting with excess solid ensures that the solvent becomes fully saturated, and the system reaches equilibrium between the dissolved and undissolved states.
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Equilibration:
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Seal the vials securely to prevent solvent evaporation.
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Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).
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Agitate the samples for a predetermined period, typically between 24 and 72 hours.
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Causality: Sufficient agitation and time are critical for the dissolution process to reach thermodynamic equilibrium. A 24-hour period is often adequate, but a 72-hour study can confirm that equilibrium has been reached by taking measurements at multiple time points (e.g., 24h, 48h, 72h) and ensuring the concentration no longer changes.
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Phase Separation:
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Remove the vials from the shaker and allow them to stand undisturbed for at least one hour at the same constant temperature.
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If fine suspended particles remain, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 10 minutes) to pellet the excess solid.
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Causality: This step ensures that the liquid phase (supernatant) to be sampled is clear and free of undissolved solid particles, which would artificially inflate the measured concentration.
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Sampling and Filtration:
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Carefully withdraw a precise aliquot of the clear supernatant using a calibrated pipette.
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Immediately pass the solution through a syringe filter suitable for the solvent (e.g., PTFE) into a clean vial.[5]
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Causality: Filtration is a critical, non-negotiable step to remove any microscopic, non-sedimented particles, ensuring that the analyzed solution is truly a saturated solution.
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Analysis:
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Quantitatively dilute the filtered solution with a suitable solvent to bring the concentration into the linear range of a pre-calibrated analytical instrument.
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Analyze the concentration of the compound in the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) method.
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Trustworthiness: The use of a validated, calibrated analytical method is the cornerstone of a self-validating protocol. The calibration curve must demonstrate linearity (e.g., R² > 0.999) across the expected concentration range.
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Calculation:
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The solubility (S) is calculated from the measured concentration of the diluted sample (C_measured), taking into account the dilution factor (DF): S (mg/mL) = C_measured (mg/mL) × DF
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Conclusion
While no published experimental data exists for the solubility of Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate, its molecular structure provides a strong basis for predicting its behavior in organic solvents. We forecast high solubility in moderately polar aprotic solvents, moderate solubility in polar protic and non-polar solvents, and low solubility in water. This guide provides not only a scientifically grounded prediction but also a comprehensive, robust experimental protocol for its empirical determination. By following the detailed methodology, researchers in drug development and chemical synthesis can obtain the reliable solubility data necessary to advance their work.
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